molecular formula C19H18ClN3O3 B7718027 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No. B7718027
M. Wt: 371.8 g/mol
InChI Key: YAHUXZYTUSJBCK-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as CEPPA and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of CEPPA involves the inhibition of certain enzymes and receptors in the body. In cancer cells, CEPPA has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In Alzheimer's disease, CEPPA has been found to inhibit the activity of certain receptors involved in the formation of amyloid plaques in the brain. In Parkinson's disease, CEPPA has been found to inhibit the activity of certain enzymes involved in the degradation of dopamine in the brain.
Biochemical and Physiological Effects:
CEPPA has been found to have various biochemical and physiological effects on the body. In cancer cells, CEPPA has been found to induce apoptosis or programmed cell death. In Alzheimer's disease, CEPPA has been found to reduce the formation of amyloid plaques in the brain. In Parkinson's disease, CEPPA has been found to increase the levels of dopamine in the brain.

Advantages and Limitations for Lab Experiments

CEPPA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it has a high degree of stability, which makes it suitable for long-term storage. One of the limitations is that it is relatively expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on CEPPA. One direction is to study its potential use as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to study its potential use as a biopesticide for the control of insect pests. Additionally, more research is needed to fully understand the mechanism of action of CEPPA and its potential side effects on the body.
Conclusion:
In conclusion, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)propanamide or CEPPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been studied extensively for its unique properties and potential benefits, including its potential therapeutic effects on various diseases, its potential use as a pesticide and herbicide, and its potential use in the removal of heavy metals from contaminated soils. Further research is needed to fully understand the potential of CEPPA and its future applications.

Synthesis Methods

The synthesis of CEPPA involves the reaction of 4-chlorobenzohydrazide with ethyl 4-bromobutyrate in the presence of triethylamine to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of triethylamine to produce CEPPA.

Scientific Research Applications

CEPPA has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, CEPPA has been found to have potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, CEPPA has been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, CEPPA has been studied for its potential use in the removal of heavy metals from contaminated soils.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-25-16-9-7-15(8-10-16)21-17(24)11-12-18-22-19(23-26-18)13-3-5-14(20)6-4-13/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUXZYTUSJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)propanamide

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